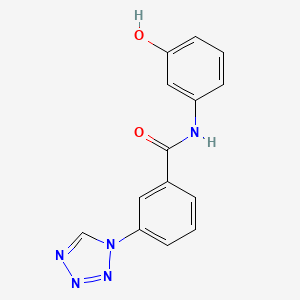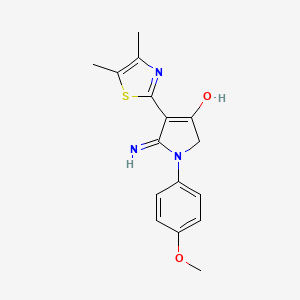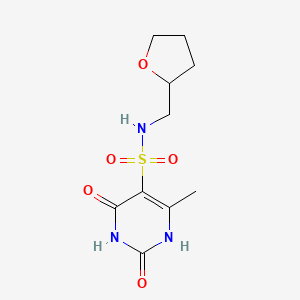
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both a hydroxyphenyl group and a tetrazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with a 3-hydroxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of polymers or other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with hydroxyphenyl and tetrazole groups can interact with enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)acetamide
- N-(4-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the hydroxy group and the tetrazole ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H11N5O2 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H11N5O2/c20-13-6-2-4-11(8-13)16-14(21)10-3-1-5-12(7-10)19-9-15-17-18-19/h1-9,20H,(H,16,21) |
InChI Key |
XFEDYJKWCLHWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11312124.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11312129.png)

![4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11312134.png)
![1-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B11312138.png)

![2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11312146.png)
![6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312151.png)
![N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11312155.png)
![N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11312156.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11312157.png)
![N-[4-(diethylamino)benzyl]-2-phenoxy-N-(pyridin-2-yl)acetamide](/img/structure/B11312171.png)
![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11312180.png)
![2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11312186.png)
